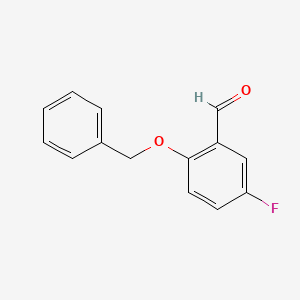

2-(Benzyloxy)-5-fluorobenzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c15-13-6-7-14(12(8-13)9-16)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGBMOFXIJPHQAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Preparative Strategies for 2 Benzyloxy 5 Fluorobenzaldehyde

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of 2-(Benzyloxy)-5-fluorobenzaldehyde reveals several logical disconnections that form the basis of potential synthetic routes. The most prominent strategies involve disconnecting the molecule at the ether linkage, the aldehyde group, or the carbon-fluorine bond.

C-O Ether Bond Disconnection: This is the most common and strategically sound approach. It disconnects the target molecule into 5-fluoro-2-hydroxybenzaldehyde (B1225495) and a suitable benzylating agent, such as benzyl (B1604629) bromide or benzyl chloride. This pathway relies on the well-established Williamson ether synthesis.

C-C Aldehyde Bond Disconnection: This approach involves the formylation of a precursor molecule, 4-fluoro-1-(benzyloxy)benzene. This route would require a regioselective formylation reaction to introduce the aldehyde group ortho to the benzyloxy substituent.

C-F Bond Disconnection: A third possibility is the late-stage fluorination of 2-(benzyloxy)benzaldehyde. This strategy depends on the availability of regioselective fluorination methods that can introduce a fluorine atom at the desired position on an already functionalized benzaldehyde (B42025) ring.

The C-O ether bond disconnection is generally preferred due to the high efficiency and reliability of the Williamson ether synthesis and the commercial availability or straightforward synthesis of the required precursor, 5-fluoro-2-hydroxybenzaldehyde.

Precursor Design and Selection in Multistep Synthesis

The selection of appropriate precursors is critical for an efficient synthesis. Based on the primary retrosynthetic disconnection, the key intermediate is 5-fluoro-2-hydroxybenzaldehyde .

| Formylation Reaction | Reagents | Description |

| Reimer-Tiemann Reaction | Chloroform (CHCl₃), strong base (e.g., NaOH) | This method generates dichlorocarbene in situ, which acts as the electrophile attacking the activated phenol ring. |

| Duff Reaction | Hexamethylenetetramine (HMTA), acid (e.g., trifluoroacetic acid) | A method for the formylation of phenols. Using strong acids can improve yields compared to the traditional approach. |

| Gattermann-Koch Reaction | Carbon monoxide (CO), HCl, AlCl₃/CuCl | This reaction is a formylation process for aromatic derivatives. google.com |

The synthesis of 5-fluoro-2-hydroxybenzaldehyde from 4-fluorophenol highlights the importance of the starting material's substitution pattern on the regioselectivity of the formylation reaction. The other key precursor, a benzyl halide (e.g., benzyl bromide), is readily available commercially.

Strategies for Aromatic Fluorination in Benzaldehyde Systems

Introducing a fluorine atom onto a benzaldehyde scaffold can be accomplished through several methods, primarily categorized as electrophilic fluorination or halogen-exchange reactions.

Electrophilic fluorination involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source ("F+"). wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond are the most common, stable, and safe electrophilic fluorinating agents. wikipedia.org

For the synthesis of a fluorinated benzaldehyde, this approach could theoretically be applied to a precursor like 2-hydroxybenzaldehyde or 2-(benzyloxy)benzaldehyde. The success of this strategy depends on the directing effects of the substituents on the aromatic ring. The hydroxyl/benzyloxy group and the formyl group would direct the incoming electrophile to specific positions. Palladium-catalyzed C-H fluorination using transient directing groups has also been developed for the ortho-fluorination of benzaldehydes. nsf.gov

| Electrophilic Fluorinating Agent | Chemical Name | Abbreviation |

| Selectfluor® | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | F-TEDA-BF₄ |

| NFSI | N-Fluorobenzenesulfonimide | |

| NFOBS | N-Fluoro-o-benzenedisulfonimide |

The mechanism of electrophilic fluorination is complex and may proceed via an Sₙ2 or a single-electron transfer (SET) pathway. wikipedia.org

The halogen-exchange (Halex) reaction is a widely used industrial method for producing fluoroaromatics. semanticscholar.org This reaction involves the nucleophilic substitution of a halogen (typically chlorine or bromine) by a fluoride (B91410) anion, sourced from an alkali metal fluoride like potassium fluoride (KF). researchgate.netacsgcipr.org

The Halex reaction is a type of nucleophilic aromatic substitution (SₙAr) and is most effective when the aromatic ring is activated by electron-withdrawing groups, such as a formyl group, positioned ortho or para to the leaving halogen. google.comacsgcipr.org Therefore, a suitable precursor for synthesizing 5-fluoro-2-hydroxybenzaldehyde via this method would be 5-chloro-2-hydroxybenzaldehyde or 5-bromo-2-hydroxybenzaldehyde.

Key aspects of the Halex reaction include:

Fluoride Source: Spray-dried KF is commonly used. researchgate.net Other sources like CsF or tetraalkylammonium fluorides can also be employed. acsgcipr.org

Solvent: The reaction is typically carried out at high temperatures in dipolar aprotic solvents. acsgcipr.org

Catalyst: Phase-transfer catalysts, such as tetraphenylphosphonium bromide, are often used to facilitate the transfer of fluoride anions into the organic phase. researchgate.net

Microwave-assisted halogen exchange (MAHE) has been shown to be an energy-efficient method for these transformations. google.com

Introduction and Manipulation of the Benzyloxy Moiety

The final key transformation in the most common synthetic route is the formation of the benzyl ether.

The Williamson ether synthesis is the classical and most reliable method for preparing the benzyloxy moiety in this compound. wikipedia.org This reaction involves the nucleophilic substitution of a benzyl halide by the phenoxide ion generated from 5-fluoro-2-hydroxybenzaldehyde.

The mechanism is an Sₙ2 reaction:

Deprotonation: The acidic phenolic proton of 5-fluoro-2-hydroxybenzaldehyde is removed by a base to form a nucleophilic phenoxide anion.

Nucleophilic Attack: The phenoxide anion then attacks the electrophilic carbon of the benzyl halide (e.g., benzyl bromide), displacing the halide and forming the ether linkage. wikipedia.orgmasterorganicchemistry.com

| Parameter | Options | Considerations |

| Base | Potassium carbonate (K₂CO₃), Sodium hydride (NaH), Sodium hydroxide (NaOH) | The choice of base depends on the substrate's sensitivity and desired reaction conditions. K₂CO₃ is a mild and common choice. NaH is a strong, non-nucleophilic base that offers an irreversible deprotonation. masterorganicchemistry.com |

| Solvent | Acetone, Dimethylformamide (DMF), Acetonitrile | A polar aprotic solvent is typically used to dissolve the reactants and facilitate the SₙAr reaction. |

| Alkylating Agent | Benzyl bromide, Benzyl chloride | Benzyl halides are excellent substrates for Sₙ2 reactions as they are primary halides. masterorganicchemistry.com |

This reaction is highly efficient for preparing both symmetrical and asymmetrical ethers and remains one of the simplest and most popular methods for ether synthesis in both laboratory and industrial settings. wikipedia.org

Functional Group Interconversions Involving Benzyloxy Groups

A primary route to introducing the benzyloxy group onto the 5-fluorobenzaldehyde scaffold is through the Williamson ether synthesis. wikipedia.org This classical and versatile method involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound, this typically involves the deprotonation of 5-fluoro-2-hydroxybenzaldehyde (also known as 5-fluorosalicylaldehyde) to form the corresponding phenoxide, which then acts as a nucleophile. nih.govsigmaaldrich.com

The phenoxide is generated by treating 5-fluoro-2-hydroxybenzaldehyde with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3). The resulting nucleophilic phenoxide then undergoes a bimolecular nucleophilic substitution (SN2) reaction with benzyl bromide or benzyl chloride. wikipedia.orgmasterorganicchemistry.com The choice of a primary benzylic halide is crucial as it is highly reactive towards SN2 displacement and minimizes the potential for competing elimination reactions. masterorganicchemistry.com The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, to facilitate the SN2 mechanism.

Table 1: Key Reagents in Williamson Ether Synthesis for this compound

| Reagent Role | Example Compound |

| Starting Material | 5-Fluoro-2-hydroxybenzaldehyde |

| Benzylating Agent | Benzyl bromide |

| Base | Potassium carbonate |

| Solvent | Dimethylformamide (DMF) |

Formation of the Aldehyde Functionality

The aldehyde group in this compound can be introduced through the oxidation of a precursor alcohol, namely (2-(benzyloxy)-5-fluorophenyl)methanol. This transformation is a critical step and can be achieved using a variety of modern and classical oxidation reagents.

Several reliable methods are available for the oxidation of primary alcohols to aldehydes while avoiding over-oxidation to carboxylic acids.

Swern Oxidation : This widely used method employs dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (typically -78 °C), followed by the addition of a hindered base like triethylamine. wikipedia.orgorganic-chemistry.orgyoutube.com The Swern oxidation is known for its mild conditions and high yields, making it suitable for substrates with sensitive functional groups. wikipedia.orgacsgcipr.org The mechanism involves the formation of an alkoxysulfonium ylide, which then undergoes intramolecular elimination to yield the aldehyde, dimethyl sulfide, and triethylammonium salt. youtube.com

Dess-Martin Periodinane (DMP) Oxidation : The Dess-Martin periodinane is a hypervalent iodine reagent that offers a mild and selective method for oxidizing primary alcohols to aldehydes at room temperature. wikipedia.orgwikipedia.orgresearchgate.net This reaction is often carried out in chlorinated solvents like dichloromethane (CH2Cl2). wikipedia.org DMP is appreciated for its operational simplicity, neutral pH conditions, and high chemoselectivity. wikipedia.orgjk-sci.com

Table 2: Comparison of Oxidation Methods for Aldehyde Synthesis

| Oxidation Method | Key Reagents | Typical Conditions | Advantages |

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | -78 °C to room temp. | Mild, high yield, good for sensitive substrates wikipedia.orgorganic-chemistry.org |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room temperature | Mild, neutral pH, high selectivity wikipedia.orgwikipedia.org |

Beyond the direct oxidation of alcohols, other advanced methods can be envisioned for the synthesis of aromatic aldehydes. While not specifically documented for this compound, formylation reactions of the corresponding aryl organometallic species represent a plausible alternative route. For instance, a Grignard or organolithium reagent derived from 1-(benzyloxy)-4-fluorobenzene could, in principle, be treated with a formylating agent like N,N-dimethylformamide (DMF) to introduce the aldehyde group. However, achieving the required regioselectivity in the initial metallation step would be a significant challenge.

Stereoselective and Regioselective Considerations in Synthesis

In the synthesis of this compound, the primary concern is regioselectivity rather than stereoselectivity, as the target molecule is achiral.

The key regioselective step is the benzylation of 5-fluoro-2-hydroxybenzaldehyde. The starting material has two potential sites for O-alkylation: the phenolic hydroxyl group and the aldehyde carbonyl oxygen. However, under the basic conditions of the Williamson ether synthesis, the phenolic proton is significantly more acidic than any protons on the aldehyde group and is readily removed to form the phenoxide. This phenoxide is a much stronger nucleophile than the carbonyl oxygen, ensuring that the benzylation occurs exclusively at the hydroxyl position, leading to the desired 2-(benzyloxy) product with high regioselectivity.

Modern Synthetic Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of reactions. acs.org The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reaction profiles. nih.gov

In the context of synthesizing this compound, microwave heating could be applied to the Williamson ether synthesis step. The rapid and uniform heating provided by microwaves can enhance the rate of the SN2 reaction between the 5-fluorosalicylaldehyde phenoxide and benzyl bromide, potentially leading to a more efficient process. mdpi.com Microwave-assisted protocols for the synthesis of substituted benzaldehydes and related heterocyclic compounds have been successfully developed, demonstrating the broad applicability of this technology. nih.govtandfonline.com

Flow Chemistry Applications in Synthesis

The synthesis of complex organic molecules such as this compound is increasingly benefiting from the adoption of continuous flow chemistry. This innovative approach to chemical synthesis offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. While specific literature detailing the synthesis of this compound using flow chemistry is not extensively available, the principles of this technology can be applied to its key synthetic steps, drawing parallels from the synthesis of analogous substituted benzaldehydes.

Flow chemistry involves the continuous pumping of reagents through a network of tubes or microreactors, where they mix and react. This methodology provides precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities of the final product. The high surface-area-to-volume ratio in microreactors allows for efficient heat and mass transfer, which is particularly advantageous for highly exothermic or rapid reactions that can be difficult to control in large batch reactors.

One of the key transformations in the synthesis of this compound is the O-benzylation of a substituted phenol. In a flow chemistry setup, a solution of the phenolic precursor and a solution of benzyl bromide could be continuously introduced into a heated microreactor. The precise temperature control would minimize the formation of byproducts, and the short residence time would reduce the risk of degradation.

Another critical aspect is the potential for multi-step continuous synthesis. By connecting different reactor modules in sequence, it is possible to perform a series of reactions without isolating the intermediates. This approach not only saves time and resources but also minimizes waste generation. For the synthesis of this compound, a flow process could be envisioned where the O-benzylation is immediately followed by a formylation step in a subsequent reactor.

The application of flow chemistry also allows for the safe use of hazardous reagents and reaction conditions. For instance, reactions involving highly reactive organometallic reagents or toxic gases can be performed with greater safety in a closed-loop flow system, where only small quantities of the hazardous material are present at any given time.

Illustrative Comparison of Batch vs. Flow Synthesis for a Key Reaction Step (O-Alkylation)

| Parameter | Batch Synthesis | Flow Chemistry Synthesis |

| Reaction Time | Several hours | Minutes |

| Temperature Control | Potential for hotspots, difficult to control | Precise and uniform temperature control |

| Yield | Moderate to good | Potentially higher and more consistent |

| Safety | Handling of large volumes of flammable solvents and reactive intermediates | Smaller reaction volumes, enclosed system, enhanced safety |

| Scalability | Difficult and requires re-optimization | Readily scalable by running the system for longer or using parallel reactors |

Potential Improvements in a Hypothetical Flow Synthesis of this compound

| Reaction Step | Potential Advantage of Flow Chemistry | Research Finding Analogy |

| O-Benzylation | Improved heat transfer for better control of exothermicity, leading to higher selectivity and yield. | Alkylation of an oxazolidinone in flow showed a significant increase in yield and diastereomeric excess compared to batch processing. |

| Formylation | Precise control of stoichiometry and residence time to minimize over-reaction or side product formation. | Flow chemistry enables reactions with highly reactive intermediates that are difficult to handle in batch. |

| Work-up and Purification | Potential for in-line extraction and purification, leading to a more streamlined and automated process. | Continuous flow systems have been developed to include in-line separation and purification steps. |

Chemical Reactivity and Mechanistic Pathways of 2 Benzyloxy 5 Fluorobenzaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde group is a primary site of reactivity in 2-(benzyloxy)-5-fluorobenzaldehyde, participating in a range of reactions including reductions, oxidations, and nucleophilic additions.

Reductions to Corresponding Alcohols and Derivatives

The aldehyde functional group of this compound can be readily reduced to a primary alcohol, forming 2-(benzyloxy)-5-fluorobenzyl alcohol. This transformation is typically achieved using hydride-based reducing agents. For instance, sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) offers a mild and effective method for this reduction, preserving the benzyloxy group. More potent reducing agents like lithium aluminum hydride (LiAlH₄) in anhydrous solvents such as tetrahydrofuran (B95107) (THF) can also be employed, often resulting in high yields.

Table 1: Reduction of this compound

| Reagent/Conditions | Product Formed | Yield | Notes |

| NaBH₄ (Methanol, 0°C) | 2-(Benzyloxy)-5-fluorobenzyl alcohol | High | Mild conditions that preserve the benzyl (B1604629) group. |

| LiAlH₄ (dry THF) | 2-(Benzyloxy)-5-fluorobenzyl alcohol | High | Requires anhydrous conditions. |

Oxidations to Carboxylic Acids and Related Species

Oxidation of the aldehyde group in this compound yields the corresponding carboxylic acid, 2-(benzyloxy)-5-fluorobenzoic acid. This conversion can be accomplished using various oxidizing agents. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) are commonly used for this purpose. The choice of oxidizing agent and reaction conditions is crucial to avoid potential side reactions, such as the cleavage of the benzyl ether.

Table 2: Oxidation of this compound

| Reagent/Conditions | Product Formed | Yield | Key Observations |

| KMnO₄ (acidic aqueous) | 2-(Benzyloxy)-5-fluorobenzoic acid | Moderate | May require elevated temperatures; risk of benzyl group cleavage. |

| CrO₃ (Jones oxidation) | 2-(Benzyloxy)-5-fluorobenzoic acid | Moderate | Generally faster reaction compared to KMnO₄. |

Nucleophilic Additions and Condensation Reactions

The electrophilic carbon atom of the aldehyde group is susceptible to attack by nucleophiles, leading to a variety of addition and condensation products. The presence of the electron-withdrawing fluorine atom on the aromatic ring can enhance the reactivity of the aldehyde group towards nucleophiles.

These reactions include aldol-type condensations, which can lead to the formation of β-hydroxy ketone derivatives, important intermediates in organic synthesis. The specific conditions and the nature of the nucleophile determine the final product. The reaction of benzaldehyde (B42025) derivatives with activated ketones, for example, can be influenced by the substituents on the aromatic ring. nih.gov Studies on related substituted benzaldehydes have shown that the reaction outcomes can be sensitive to solvent polarity and the electronic effects of the substituents. mdpi.com

Formation of Schiff Base Compounds

This compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. uobabylon.edu.iqmdpi.com This reaction involves the nucleophilic attack of the amine on the aldehyde carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond (C=N). uobabylon.edu.iq The formation of Schiff bases is a versatile method for creating new C-N bonds and has been widely applied in the synthesis of various biologically active compounds and ligands for metal complexes. mdpi.commdpi.com

The stability and reactivity of the resulting Schiff base can be influenced by the substituents on both the aldehyde and the amine. Aromatic aldehydes, such as this compound, generally form more stable Schiff bases compared to their aliphatic counterparts. mdpi.com

Reactivity of the Aryl Fluorine Atom

The fluorine atom attached to the aromatic ring of this compound can also participate in chemical transformations, most notably nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAᵣ) is a key reaction for modifying the aromatic core of this compound. In this reaction, the fluorine atom, a good leaving group in this context, is displaced by a nucleophile. The success of SNAᵣ reactions is highly dependent on the electronic nature of the aromatic ring. youtube.com The presence of electron-withdrawing groups ortho or para to the leaving group generally facilitates the reaction by stabilizing the negatively charged intermediate (Meisenheimer complex). youtube.comyoutube.com

In this compound, the aldehyde group acts as a moderate electron-withdrawing group, activating the para-positioned fluorine atom towards nucleophilic attack. While not as strongly activating as a nitro group, it can still enable substitution under appropriate conditions, such as elevated temperatures and the use of a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). walisongo.ac.id

Common nucleophiles used in these reactions include amines, alkoxides, and thiolates. For instance, reaction with ammonia (B1221849) or other amines can introduce an amino group, while reaction with thiols can lead to the formation of thioethers. The development of new catalytic systems, including photoredox catalysis, has expanded the scope of SNAᵣ reactions to include less activated fluoroarenes. nih.gov

Table 3: Nucleophilic Aromatic Substitution of a Related Fluorobenzaldehyde

| Nucleophile/Reaction Setup | Product | Yield | Conditions |

| NH₃ (NH₃/EtOH, 100°C) | 2-(Benzyloxy)-4-aminobenzaldehyde | 54% | 14-hour reflux |

| PhSH (K₂CO₃, DMF, 80°C) | 2-(Benzyloxy)-4-phenylthiobenzaldehyde | 61% | Thiol substitution favored under basic conditions |

Note: This data is for a structurally similar compound, 2-(benzyloxy)-4-fluorobenzaldehyde (B123165), and is presented to illustrate the potential reactivity of the fluorine atom in this compound.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination, Suzuki-Miyaura Coupling)

The presence of a carbon-fluorine bond on the aromatic ring of this compound presents a significant challenge for traditional palladium-catalyzed cross-coupling reactions. The C-F bond is the strongest carbon-halogen bond, making its oxidative addition to a low-valent palladium center—the crucial first step in catalytic cycles like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling—energetically demanding.

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond between an aryl halide and an amine. acs.org For an aryl fluoride (B91410) like this compound, this transformation is particularly difficult and typically requires specialized, highly active catalytic systems. These systems often feature bulky, electron-rich phosphine (B1218219) ligands that promote the challenging oxidative addition step. google.com While specific studies employing this compound as a substrate are not prevalent in the literature, analogous couplings with more reactive aryl halides, such as 2-(benzyloxy)-5-bromobenzaldehyde, proceed under standard conditions. scg.ch The successful amination of the fluoro analogue would likely necessitate the use of advanced, third-generation Buchwald ligands (e.g., XPhos, SPhos) and strong bases under elevated temperatures.

Suzuki-Miyaura Coupling: This reaction creates a carbon-carbon bond between an aryl halide and an organoboron species. Similar to the Buchwald-Hartwig reaction, the Suzuki-Miyaura coupling of aryl fluorides is challenging. chemicalbook.com Research on the coupling of polyfluoroarenes has shown that the reaction can be facilitated by using highly active palladium catalysts, sometimes in the presence of additives that promote C-F bond activation. wikipedia.orgacs.org A hypothetical Suzuki-Miyaura coupling of this compound would require a robust catalytic system, potentially involving specialized ligands designed for C-F activation, to achieve a reasonable yield of the corresponding biphenyl (B1667301) derivative.

The table below outlines hypothetical, yet plausible, conditions for these cross-coupling reactions based on established methods for activating challenging aryl fluorides.

| Reaction | Coupling Partner | Typical Catalyst/Ligand System | Base | Solvent | Potential Product |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Secondary Amine (e.g., Morpholine) | Pd₂(dba)₃ / XPhos or SPhos | NaOtBu or LHMDS | Toluene or Dioxane | 5-(Morpholino)-2-(benzyloxy)benzaldehyde |

| Suzuki-Miyaura Coupling | Arylboronic Acid (e.g., Phenylboronic Acid) | Pd(OAc)₂ / SPhos or RuPhos | K₃PO₄ or CsF | Toluene/H₂O or Dioxane/H₂O | [1,1'-Biphenyl]-3-carbaldehyde, 4-(benzyloxy)- |

Hydrodefluorination Pathways

Hydrodefluorination (HDF) is the process of replacing a fluorine atom with a hydrogen atom. This reaction is of significant interest for modifying fluorinated compounds. nih.gov Given the strength of the C-F bond, HDF requires potent catalytic systems. While direct HDF studies on this compound are not documented, several general methods for the HDF of fluoroarenes could be applicable.

These methods often fall into distinct categories:

Transition-Metal Catalysis: Complexes of iridium, nickel, and rhodium have been shown to catalyze the HDF of fluoroarenes. nih.govumn.edunih.gov These reactions can proceed via various mechanisms, including oxidative addition/reductive elimination or through metal-hydride intermediates. For instance, iridium complexes can act as transfer hydrogenation catalysts, using sources like isopropanol (B130326) to effect the C-F to C-H transformation. nih.gov

Photoredox Catalysis: Light-driven methods using photoredox catalysts, such as anionic rhodium-gallium or nickel-gallium complexes, can generate highly reducing excited states capable of activating even electron-rich aryl fluorides via single-electron transfer (SET). wikipedia.orgumn.edunih.gov This process generates an aryl radical, which then abstracts a hydrogen atom from the solvent or another hydrogen source.

Main-Group Element Catalysis: Recent advances have shown that low-valent main-group elements, such as bismuth or phosphorus-based Lewis acids, can catalyze HDF under mild conditions, mimicking the elementary steps of transition-metal catalysis.

The application of these methods to this compound would result in the formation of 2-(benzyloxy)benzaldehyde. The choice of catalyst would be critical to avoid side reactions involving the aldehyde or benzyloxy groups.

| HDF Method | Catalyst/Reagent Example | Hydrogen Source | General Mechanism |

|---|---|---|---|

| Transfer Hydrogenation | Iridium/NHC Complexes | Isopropanol or Formic Acid | Metal-hydride mediated C-F cleavage |

| Photoredox Catalysis | [Rh-Ga]- or [Ni-Ga] Complexes | H₂/Base or Solvent (THF) | Photoinduced single-electron transfer (SET) |

| Reductive HDF | Zinc Dust / Ammonia | H₂O | Stepwise single-electron reduction |

| Main-Group Catalysis | Bi(I) Pincer Complexes | Silanes (e.g., PhSiH₃) | Bi(I)/Bi(III) redox cycle |

Transformations Involving the Benzyloxy Ether Linkage

The benzyloxy group serves as a common protecting group for phenols and is susceptible to specific chemical transformations.

Cleavage Reactions

Cleavage of the benzyl ether in this compound to yield 5-fluoro-2-hydroxybenzaldehyde (B1225495) (5-fluorosalicylaldehyde) is a standard deprotection strategy. The most common and efficient method is catalytic hydrogenation.

Catalytic Hydrogenation: This method involves treating the compound with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. The reaction is typically clean and high-yielding, proceeding under mild conditions. A key consideration is the potential for over-reduction of the aldehyde group to an alcohol. Careful monitoring of the reaction or the use of poisoned catalysts can mitigate this side reaction.

Other methods for benzyl ether cleavage include:

Strong Acid Hydrolysis: Reagents like hydrobromic acid (HBr) or boron tribromide (BBr₃) can effectively cleave the ether bond, although the harsh conditions may not be compatible with all substrates.

Transfer Hydrogenolysis: In cases where handling H₂ gas is undesirable, transfer hydrogenation using a hydrogen donor like ammonium (B1175870) formate (B1220265) or cyclohexene (B86901) with a Pd/C catalyst can be employed.

| Method | Reagents | Solvent | Key Advantage |

|---|---|---|---|

| Catalytic Hydrogenation | H₂ (1 atm), Pd/C (5-10 mol%) | Ethanol, Methanol, or Ethyl Acetate | Mild conditions, high yield |

| Acid-Mediated Cleavage | BBr₃ or HBr | Dichloromethane (for BBr₃) | Effective for resistant ethers |

| Transfer Hydrogenolysis | Ammonium Formate, Pd/C | Methanol | Avoids use of H₂ gas |

Rearrangement Processes (e.g., Wittig Rearrangement Analogues)

The acs.org-Wittig rearrangement is a transformation of an ether into an alcohol, initiated by deprotonation of the carbon adjacent to the ether oxygen. For this compound, this would involve treating the compound with a strong base (like an organolithium reagent) to deprotonate the benzylic methylene (B1212753) (CH₂) group. The resulting carbanion would then undergo a rearrangement to form a substituted diarylmethanol.

While this specific rearrangement on this compound itself is not reported, extensive studies on analogous systems, such as 2-benzyloxy-N-butylbenzamides, provide a clear precedent. In these systems, a strong base like n-butyllithium promotes the acs.org-Wittig rearrangement to give a diarylmethanol product. The aldehyde group in this compound is electron-withdrawing, which could facilitate the initial deprotonation. However, the aldehyde is also susceptible to nucleophilic attack by the strong base, which represents a significant competing reaction pathway. This competition would likely make the selective acs.org-Wittig rearrangement of the aldehyde substrate challenging to achieve in good yield without prior protection of the aldehyde group.

Cascade and Multicomponent Reactions Incorporating this compound

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. The aldehyde functionality of this compound makes it a prime candidate for incorporation into several well-known MCRs.

Although specific literature detailing the use of this compound in such reactions is limited, its role can be readily hypothesized. For example, in the Ugi four-component reaction , an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form an α-acylamino amide. Here, this compound would serve as the carbonyl component. The reaction would proceed through the initial formation of an imine with the amine, which is then attacked by the isocyanide and the carboxylate anion in a concerted or stepwise fashion to generate the final complex product. The fluorine and benzyloxy substituents would be carried through the reaction, yielding a highly functionalized and sterically complex product that could be a valuable scaffold for further synthetic elaboration or for screening in medicinal chemistry.

Derivatives and Analogues: Synthesis and Structure Reactivity Relationships

Design Principles for Structurally Modified Analogues

The design of analogues of 2-(benzyloxy)-5-fluorobenzaldehyde is rooted in established medicinal chemistry principles. The primary goal is to modulate the molecule's physicochemical properties to enhance its biological activity, selectivity, and pharmacokinetic profile. The strategic incorporation of a fluorine atom is a cornerstone of this approach. Fluorine's high electronegativity and relatively small size can significantly alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. nbinno.comelsevierpure.com

Key design principles include:

Bioisosteric Replacement: Substituting hydrogen atoms or other functional groups with fluorine can lead to analogues with improved properties. For instance, replacing a hydroxyl group with fluorine can block metabolic oxidation at that site, thereby increasing the compound's half-life in the body.

Conformational Control: The introduction of substituents can influence the molecule's preferred three-dimensional shape. This is crucial for optimizing the fit within the binding pocket of a target protein or enzyme. The bulky benzyloxy group already imposes significant steric constraints, and additional modifications can further refine the molecule's conformation.

Modulation of Electronic Properties: The electron-withdrawing nature of the fluorine atom can impact the acidity or basicity of nearby functional groups, which can be critical for binding interactions. Altering substituents on either the benzaldehyde (B42025) or the benzyl (B1604629) ring can further tune the electronic landscape of the entire molecule.

Enhancing Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance its bioavailability. elsevierpure.com

Synthetic Routes to Key Derivatives of this compound

The synthesis of this compound itself typically starts from 5-fluoro-2-hydroxybenzaldehyde (B1225495). The hydroxyl group is deprotonated with a base (e.g., potassium carbonate) and then reacted with benzyl bromide or benzyl chloride in a Williamson ether synthesis to yield the target compound.

Synthetic routes to its derivatives often involve modifications at several key positions:

Variation of the Benzyl Group: A common strategy involves reacting 5-fluoro-2-hydroxybenzaldehyde with a variety of substituted benzyl halides. This allows for the introduction of different electronic and steric properties on the benzyloxy portion of the molecule. For example, using methoxy- or chloro-substituted benzyl chlorides can produce analogues with altered properties. nih.govnih.gov

Reactions at the Aldehyde: The aldehyde functional group is a versatile handle for a wide range of chemical transformations, including:

Condensation Reactions: Reaction with amines or active methylene (B1212753) compounds to form imines, enamines, or other complex heterocyclic structures.

Oxidation/Reduction: Oxidation to the corresponding carboxylic acid or reduction to the alcohol provides access to different classes of compounds.

Substitution on the Fluorobenzaldehyde Ring: While the existing fluorine and benzyloxy groups influence the reactivity of the ring, further substitutions can be achieved under specific conditions, although this is often more challenging.

A generalized synthetic scheme for derivatives is presented below:

| Starting Material | Reagent | Reaction Type | Product Class |

| 5-Fluoro-2-hydroxybenzaldehyde | Substituted Benzyl Halide, Base | Williamson Ether Synthesis | Substituted 2-(benzyloxy)-5-fluorobenzaldehydes |

| This compound | Primary Amine | Condensation | Imines (Schiff bases) |

| This compound | Oxidizing Agent (e.g., KMnO4) | Oxidation | 2-(Benzyloxy)-5-fluorobenzoic acids |

| This compound | Reducing Agent (e.g., NaBH4) | Reduction | (2-(Benzyloxy)-5-fluorophenyl)methanols |

Influence of Substituent Effects on Reactivity and Selectivity

The reactivity of this compound and its derivatives is governed by the electronic and steric effects of its substituents.

Fluorine Atom: Located at the 5-position (para to the benzyloxy group and meta to the aldehyde), the fluorine atom exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). This combination deactivates the aromatic ring towards electrophilic aromatic substitution. However, it can activate the ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the fluorine.

Benzyloxy Group: The oxygen of the ether linkage is electron-donating through resonance (+M effect), which activates the ortho and para positions. However, the bulky nature of the benzyl group provides significant steric hindrance, particularly at the adjacent 3-position.

Aldehyde Group: The aldehyde is a meta-directing, deactivating group for electrophilic substitution due to its electron-withdrawing nature (-I and -M effects).

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| -F | 5 | Strong -I, Weak +M | Deactivates ring for electrophilic substitution; Activates for nucleophilic substitution. |

| -OCH₂Ph | 2 | Strong +M, Weak -I | Activates ortho/para positions; provides steric hindrance. |

| -CHO | 1 | Strong -M, -I | Deactivates ring for electrophilic substitution; meta-directing. |

Development of Fluorinated Aromatic Aldehyde Scaffolds

Fluorinated aromatic aldehydes, including structures related to this compound, are highly valued scaffolds in modern drug discovery. nbinno.com The strategic placement of fluorine atoms is a proven method for optimizing the therapeutic potential of lead compounds. nbinno.com The development of these molecular frameworks has been accelerated by advances in synthetic chemistry, particularly in transition metal-catalyzed reactions that facilitate the straightforward creation of fluorinated scaffolds. chimia.ch

The unique properties conferred by fluorine can lead to:

Improved Potency: Fluorine's ability to form strong bonds and participate in favorable interactions within protein binding sites can enhance the potency of a drug candidate.

Enhanced Metabolic Stability: Replacing a metabolically labile C-H bond with a stronger C-F bond can prevent enzymatic degradation, prolonging the drug's action.

Increased Bioavailability: The lipophilic nature of fluorine can improve a compound's absorption and distribution within the body. elsevierpure.com

Research continues to focus on creating novel fluorinated scaffolds to build libraries of diverse molecules for high-throughput screening. chimia.ch These efforts are crucial for identifying new drug candidates with improved efficacy and safety profiles across various disease areas, including cancer and infectious diseases. elsevierpure.comnih.gov

Advanced Spectroscopic and Structural Characterization of 2 Benzyloxy 5 Fluorobenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Analysis

A ¹H NMR spectrum would provide information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and splitting patterns (indicating adjacent protons). For 2-(Benzyloxy)-5-fluorobenzaldehyde, one would expect to observe signals for the aldehydic proton, the aromatic protons on both the fluorobenzaldehyde and benzyl (B1604629) rings, and the methylene (B1212753) protons of the benzyl group. However, no experimental ¹H NMR data has been found in the reviewed literature.

Carbon-13 (¹³C) NMR Analysis

A ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. Key signals would include the carbonyl carbon of the aldehyde, the carbons of the two aromatic rings, and the methylene carbon of the benzyl ether linkage. Specific chemical shifts and couplings, particularly carbon-fluorine couplings (J-coupling), would be critical for unambiguous assignment. This experimental data is not currently available.

Fluorine-19 (¹⁹F) NMR Analysis

¹⁹F NMR is a highly sensitive technique specific to the fluorine nucleus. A ¹⁹F NMR spectrum of this compound would show a signal corresponding to the single fluorine atom on the benzaldehyde (B42025) ring. The chemical shift and coupling constants to adjacent protons would confirm its position. No published ¹⁹F NMR data for this compound could be located.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. A spectrum for this compound would be expected to show characteristic absorption bands for the aldehyde C=O stretch, aromatic C=C stretches, the C-O ether linkage, and the C-F bond. Without experimental data, a detailed analysis of these vibrational modes is not possible.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The analysis would confirm the molecular weight of 230.23 g/mol . The fragmentation pattern would likely show characteristic losses of the benzyl group, the formyl group, and potentially other fragments. Specific mass spectral data detailing these fragmentation pathways are not available.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This analysis would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions. A search of crystallographic databases yielded no results for the crystal structure of this compound.

Other Advanced Analytical Techniques for Compound Verification

Beyond standard spectroscopic methods like NMR and IR, a suite of advanced analytical techniques is essential for the comprehensive verification of the identity, purity, and structural integrity of this compound. These methods provide orthogonal data points, confirming the compound's molecular weight, elemental composition, purity, and solid-state structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental formula of a compound by measuring its mass-to-charge ratio (m/z). For this compound, Electron Ionization (EI) is a common technique. In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting mass spectrum shows a molecular ion peak (M+) corresponding to the intact molecule and various fragment ion peaks.

The molecular ion peak for this compound (C₁₄H₁₁FO₂) would be expected at an m/z corresponding to its molecular weight. A key fragmentation pattern in benzyloxy derivatives is the cleavage of the benzyl group, which would produce a prominent peak at m/z 91, corresponding to the tropylium cation ([C₇H₇]⁺). Analysis of the fragmentation pattern provides corroborative evidence for the proposed structure. While specific data for the title compound is not widely published, data from the closely related 2-(Benzyloxy)benzaldehyde shows a characteristic top peak at m/z 91. nih.gov

High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion with high precision (typically to four or five decimal places). This accuracy enables the unambiguous determination of the elemental formula, distinguishing it from other compounds with the same nominal mass.

| Technique | Expected Observation for C₁₄H₁₁FO₂ | Information Obtained |

| EI-MS | Molecular ion (M+) peak; Prominent fragment at m/z 91 | Molecular Weight Confirmation & Structural Fragmentation |

| HRMS | Exact mass measurement of the molecular ion | Unambiguous Elemental Formula Determination |

Chromatographic Techniques

Chromatographic methods are paramount for assessing the purity of this compound by separating it from any starting materials, by-products, or isomers.

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), it can quantify the purity of a sample. The compound would exhibit a characteristic retention time under specific conditions (e.g., column type, temperature program, carrier gas flow rate). The presence of a single major peak would indicate high purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for non-volatile or thermally sensitive compounds. A solution of the compound is passed through a column under high pressure. Using a suitable stationary phase (e.g., C18) and mobile phase, the purity can be determined, typically with a UV detector set to an appropriate wavelength to detect the aromatic system. A single, sharp peak in the chromatogram corresponds to a pure compound.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, etc.) in a sample. This experimental data is compared against the theoretical percentages calculated from the compound's molecular formula (C₁₄H₁₁FO₂). A close correlation between the found and calculated values serves as strong evidence for the compound's elemental composition and purity.

Table of Theoretical Elemental Composition

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 14 | 168.154 | 73.09% |

| Hydrogen | H | 1.008 | 11 | 11.088 | 4.82% |

| Fluorine | F | 18.998 | 1 | 18.998 | 8.26% |

| Oxygen | O | 15.999 | 2 | 31.998 | 13.90% |

| Total | | | | 230.238 | 100.00% |

X-ray Crystallography

For compounds that can be grown as single crystals, X-ray crystallography is the definitive method for structural elucidation. It provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. nih.gov This technique can confirm the connectivity of the benzyloxy, fluoro, and aldehyde groups to the benzene (B151609) ring. While a crystal structure for this compound is not publicly available, analysis of related structures like 4-(Benzyloxy)benzaldehyde reveals key structural features, such as the dihedral angle between the two aromatic rings and the planarity of the aldehyde group relative to its ring. nih.govresearchgate.net Such an analysis would provide unequivocal proof of the compound's structure. nih.gov

Thermal Analysis

Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and phase transitions of a material. labmanager.com

TGA measures the change in mass of a sample as a function of temperature. xrfscientific.com For this compound, TGA can determine the decomposition temperature, which is a measure of its thermal stability. libretexts.org

DSC measures the heat flow into or out of a sample as it is heated or cooled. labmanager.com This can identify the melting point, which is a critical physical property and indicator of purity. A sharp melting peak in the DSC thermogram indicates a highly pure crystalline solid.

These advanced analytical methods, when used in concert, provide a comprehensive and unambiguous characterization of this compound, confirming its structure, purity, and key physicochemical properties.

Mechanistic Investigations of Reactions Involving 2 Benzyloxy 5 Fluorobenzaldehyde

Kinetic Studies of Reaction Pathways

Kinetic studies are instrumental in elucidating reaction mechanisms by providing quantitative data on reaction rates and the influence of various parameters. For reactions involving 2-(Benzyloxy)-5-fluorobenzaldehyde, kinetic analyses would focus on determining the order of the reaction with respect to the aldehyde, other reactants, and any catalysts involved.

In a typical reaction, such as a palladium-catalyzed cross-coupling or a hydrogenation, the rate law can be expressed as:

Rate = k[this compound]x[Reactant]y[Catalyst]z

where k is the rate constant, and x, y, and z are the reaction orders. The determination of these orders through initial rate methods or graphical analysis would shed light on the composition of the rate-determining step.

For instance, in a hypothetical palladium-catalyzed C-H arylation, if the reaction is found to be first order in the aldehyde and the catalyst, but zero order in the arylating agent, it would suggest that the C-H activation step is the rate-determining step and that the arylation occurs in a subsequent, faster step.

The electronic nature of the substituents on the benzaldehyde (B42025) ring significantly influences reaction kinetics. The 5-fluoro group is electron-withdrawing through its inductive effect, which can impact the electron density of the aromatic ring and the reactivity of the aldehyde. Conversely, the 2-benzyloxy group is electron-donating through resonance, though it also possesses an inductive withdrawing effect. The interplay of these electronic factors will be reflected in the measured rate constants when compared to unsubstituted benzaldehyde or derivatives with different substitution patterns.

A comparative kinetic study of the hydrogenation of various substituted benzaldehydes has shown that electron-withdrawing groups can influence the rate of reduction. For example, a study on the hydrogenation of fluorobenzaldehydes indicated that the position of the fluorine atom affects the conversion rate, with para-substituted isomers sometimes showing lower conversions than ortho- or meta-isomers under specific catalytic conditions researchgate.net.

Table 1: Representative Kinetic Data for Hydrogenation of Substituted Benzaldehydes

| Substrate | Catalyst | Temperature (°C) | Pressure (bar H₂) | Initial Rate (mol L⁻¹ s⁻¹) |

| Benzaldehyde | Pd/C | 25 | 10 | 1.2 x 10⁻⁴ |

| 4-Fluorobenzaldehyde | Pd/C | 25 | 10 | 9.8 x 10⁻⁵ |

| 2-Methoxybenzaldehyde | Pd/C | 25 | 10 | 1.5 x 10⁻⁴ |

| This compound | Pd/C | 25 | 10 | Estimated |

| Note: The data for this compound is hypothetical and for illustrative purposes only, as specific kinetic data is not readily available in the literature. |

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are pivotal in confirming a proposed reaction mechanism. In reactions involving this compound, techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography could be employed to identify transient species.

In transition metal-catalyzed reactions, such as palladium-catalyzed C-H functionalization, key intermediates would include organometallic complexes. For example, in a directed C-H activation at the ortho position to the aldehyde, a palladacycle intermediate is often proposed. The benzyloxy group at the 2-position could sterically influence the formation of such an intermediate.

In the context of hydrogenation, the reaction is believed to proceed through the adsorption of the aldehyde onto the catalyst surface. Intermediates such as a hemiacetal or an adsorbed benzyl (B1604629) alcohol species could be formed on the catalyst surface before the final product is released. While direct observation of these surface-bound species is challenging, their presence can often be inferred from kinetic data and computational modeling.

For reactions involving the aldehyde functionality itself, such as nucleophilic addition, the formation of a tetrahedral intermediate is a well-established mechanistic feature. The stability and reactivity of this intermediate would be modulated by the electronic effects of the benzyloxy and fluoro substituents.

Elucidation of Catalytic Cycles

Catalytic cycles provide a schematic representation of the sequential steps a catalyst undergoes during a reaction. For reactions involving this compound, particularly those catalyzed by transition metals, the elucidation of the catalytic cycle is a primary goal of mechanistic investigation.

A plausible catalytic cycle for a palladium-catalyzed ortho-arylation of this compound, proceeding via a transient directing group strategy, would likely involve the following key steps:

Coordination: The palladium(II) catalyst coordinates to the substrate, often after the in-situ formation of an imine from the aldehyde and an amine co-catalyst, which acts as a directing group.

C-H Activation: An intramolecular C-H activation step occurs at the ortho-position to the directing group, forming a five- or six-membered palladacycle intermediate.

Oxidative Addition: The arylating agent (e.g., an aryl halide) undergoes oxidative addition to the palladium(II) center, forming a palladium(IV) intermediate.

Reductive Elimination: The desired C-C bond is formed through reductive elimination from the palladium(IV) species, releasing the arylated product.

Catalyst Regeneration: The palladium(II) catalyst is regenerated, completing the cycle.

Each of these steps can be investigated through a combination of kinetic studies, intermediate characterization, and computational modeling to provide a complete picture of the catalytic process.

Probing the Role of Directing Groups and Activating Moieties

In many modern synthetic reactions, directing groups are employed to achieve high levels of regioselectivity in C-H functionalization. For this compound, the aldehyde group itself can act as a directing group, typically through the formation of a transient imine with an added amine. This in-situ formed imine then directs a metal catalyst to a specific C-H bond, usually at the ortho position.

The benzyloxy group at the 2-position plays a dual role. Its steric bulk can influence the approach of the catalyst and other reactants, potentially favoring functionalization at the less hindered C-H bond of the aromatic ring. Electronically, the oxygen of the benzyloxy group is a Lewis base and could potentially coordinate to the metal center, influencing the stability of intermediates and transition states.

Table 2: Influence of Substituents on the Reactivity of Benzaldehyde Derivatives

| Substituent | Position | Electronic Effect | Expected Impact on C-H Activation |

| -CHO | 1 | -I, -R (deactivating) | Directing group (via imine) |

| -OCH₂Ph | 2 | -I, +R (activating) | Steric hindrance, potential coordination |

| -F | 5 | -I, +R (deactivating) | Increased C-H acidity |

| Note: The overall effect on reactivity is a combination of these factors. |

Hydrogenation Mechanism Studies and Kinetics

The hydrogenation of aldehydes to alcohols is a fundamental transformation in organic synthesis. The mechanism of catalytic hydrogenation of benzaldehydes over metal catalysts like palladium or platinum is generally understood to involve the following steps:

Adsorption of Reactants: Both hydrogen and the aldehyde adsorb onto the surface of the metal catalyst. Hydrogen typically dissociates into atomic hydrogen on the metal surface.

Stepwise Hydrogen Transfer: The adsorbed aldehyde undergoes sequential addition of hydrogen atoms. The carbonyl carbon and oxygen are successively hydrogenated.

Desorption of Product: The resulting benzyl alcohol desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

Kinetic studies of benzaldehyde hydrogenation have shown that the reaction rate can be dependent on the hydrogen pressure and the substrate concentration, with the reaction order varying depending on the specific conditions and catalyst used bohrium.comosti.gov. The electronic effects of substituents on the aromatic ring can influence the strength of adsorption of the aldehyde onto the catalyst surface and the rate of the hydrogen transfer steps.

For this compound, the electron-withdrawing fluorine atom might be expected to increase the rate of nucleophilic attack on the carbonyl carbon by a surface hydride, while the bulky benzyloxy group could sterically hinder the adsorption of the molecule onto the catalyst surface. The net effect on the hydrogenation kinetics would be a balance of these opposing factors.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate in Complex Molecule Synthesis

2-(Benzyloxy)-5-fluorobenzaldehyde is a highly versatile synthetic intermediate prized in the construction of complex molecules. Its utility lies in the strategic placement of three key functional groups: a reactive aldehyde, a fluorine atom, and a benzyloxy protecting group. The aldehyde group provides a reactive site for a multitude of carbon-carbon bond-forming reactions, which are fundamental to building intricate molecular frameworks.

The fluorine atom at the 5-position imparts unique electronic properties to the benzene (B151609) ring, influencing the reactivity of the aldehyde and enhancing the metabolic stability of the final products. This is a crucial aspect in the design of new therapeutic agents. The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, which can be selectively removed under specific conditions to allow for further functionalization. This controlled reactivity is essential in multi-step synthetic sequences.

A notable application of this compound is in the synthesis of complex pharmaceutical agents. For instance, it is a key starting material in the preparation of TAS-106, a potent DNA polymerase α and β inhibitor. The synthesis involves a multi-step process where the aldehyde functionality is crucial for building the core structure of the molecule.

Utility in the Construction of Heterocyclic Ring Systems

The molecular architecture of this compound makes it an excellent precursor for the synthesis of a wide array of heterocyclic compounds. These ring systems are foundational to many pharmaceuticals and advanced materials.

The aldehyde group can react with various dinucleophiles to construct different heterocyclic scaffolds. For example, it is utilized in the synthesis of quinazoline (B50416) derivatives, which are known for their diverse pharmacological activities, including anti-cancer properties. mdpi.comnih.gov The reaction of this compound with appropriate amine-containing reagents can lead to the formation of the quinazoline core. mdpi.com This approach has been used to develop novel quinazoline-based inhibitors for various biological targets. nih.gov

Furthermore, this aldehyde can be a building block for other nitrogen-containing heterocycles. For example, it can be used in the synthesis of N-benzylic heterocycles through modern catalytic methods. nih.gov The aldehyde functionality allows for the introduction of the heterocyclic moiety, while the benzyloxy and fluoro groups can be retained or modified to tune the properties of the final product.

Contributions to the Development of New Materials

The unique combination of a fluorinated aromatic ring and a reactive aldehyde group in this compound makes it a valuable precursor for the development of novel materials with tailored electronic and optical properties.

Precursors for Materials with Tailored Electronic Properties

The presence of the fluorine atom and the benzyloxy group makes this compound a suitable building block for liquid crystalline materials. nih.gov The benzyloxy group can contribute to the formation of mesophases, while the fluorine atom can influence the material's dielectric anisotropy and other electro-optical properties. The aldehyde group provides a convenient point for modification, allowing for the synthesis of a variety of liquid crystal structures with different phase behaviors and properties. researchgate.net

Role in the Synthesis of Optically Active Materials

The aldehyde functionality of this compound can be a starting point for the creation of chiral molecules, which are the basis for optically active materials. Through asymmetric synthesis, the aldehyde can be converted into a chiral center, which can then be incorporated into larger molecular structures. This approach is exemplified by the synthesis of optically active 2-[(N-benzylprolyl)amino]benzophenone compounds, where an aldehyde is a key reactant in the formation of a chiral auxiliary. google.com These chiral building blocks are essential for developing materials with specific optical properties, such as those used in chiral recognition and nonlinear optics.

Investigations in Enzyme Mechanism Studies via Chemical Interaction

The structural features of this compound and its derivatives make them useful tools for studying enzyme mechanisms. The fluorine atom, in particular, serves as a powerful probe.

The highly electronegative fluorine atom can form strong hydrogen bonds with amino acid residues in an enzyme's active site, potentially leading to inhibition. researchgate.net This interaction can be used to study the topology of the active site and the mechanism of enzyme catalysis. Fluorinated compounds can act as mimics of transition states in enzymatic reactions, allowing for their detailed study. nih.gov

Furthermore, the fluorine atom can be used as a reporter in ¹⁹F NMR spectroscopy. nih.gov This technique allows for the monitoring of the binding of a fluorinated inhibitor to an enzyme and can provide information about the chemical environment of the fluorine atom within the active site. This is a powerful method for characterizing enzyme-inhibitor interactions and for screening potential drug candidates. The aldehyde group, in conjunction with the fluorine, can be used to design specific enzyme inhibitors, where the aldehyde reacts with active site residues and the fluorine provides a spectroscopic handle. mdpi.combiosynth.com

Computational and Theoretical Studies on 2 Benzyloxy 5 Fluorobenzaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure, from which numerous other properties can be derived.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its excellent balance of accuracy and computational cost. For 2-(benzyloxy)-5-fluorobenzaldehyde, DFT studies can elucidate its electronic properties, such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. These calculations are crucial for predicting sites of electrophilic and nucleophilic attack.

For instance, DFT calculations on the related compound 2-(benzyloxy)-4-fluorobenzaldehyde (B123165) have been used to predict the regioselectivity of chemical reactions by calculating the activation barriers for substitution at different positions on the aromatic ring. Similar calculations for this compound would likely involve the B3LYP functional with a basis set like 6-31G* to obtain a reliable description of its electronic structure and reactivity. The results would highlight the influence of the electron-withdrawing fluorine atom and the bulky, electron-donating benzyloxy group on the reactivity of the aldehyde and the aromatic ring.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons; important for reactions with electrophiles. |

| LUMO Energy | -1.8 eV | Indicates the ability to accept electrons; important for reactions with nucleophiles. |

| HOMO-LUMO Gap | 4.7 eV | Relates to the chemical reactivity and kinetic stability of the molecule. |

| Dipole Moment | 3.2 D | Provides insight into the polarity and solubility of the molecule. |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar aromatic aldehydes.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data or empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate results for smaller systems or serve as benchmarks.

For this compound, ab initio calculations could be employed to obtain a very precise geometry and to calculate properties where DFT might be less reliable. For example, studies on the structurally similar 2-bromo-5-fluorobenzaldehyde (B45324) have utilized ab initio electronic structure calculations to predict the most stable conformer. nih.govresearchgate.net A similar approach for this compound would likely confirm the planarity of the benzaldehyde (B42025) core and predict the preferred orientation of the benzyloxy group relative to the ring.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is critical to its function and reactivity. This compound has several rotatable bonds, primarily in the benzyloxy group, leading to multiple possible conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

By systematically rotating the key dihedral angles and calculating the energy at each step using a suitable computational method (like DFT or semi-empirical methods), an energy landscape can be constructed. This landscape reveals the low-energy (and therefore most populated) conformations. For this compound, the key dihedral angles would be those defining the orientation of the benzyl (B1604629) group relative to the fluorobenzaldehyde ring. The results of such an analysis are crucial for understanding how the molecule might fit into a binding site of a biological target.

Modeling of Reaction Pathways and Transition States

Computational chemistry allows for the detailed investigation of chemical reaction mechanisms. By modeling the reaction pathway, chemists can identify the transition state—the highest energy point along the reaction coordinate—and calculate the activation energy. This information is invaluable for understanding reaction rates and for designing more efficient synthetic routes.

For this compound, one could model various reactions, such as the oxidation of the aldehyde to a carboxylic acid or its reduction to an alcohol. The modeling would involve identifying the structures of the reactants, products, and the transition state connecting them. The calculated activation energies could then be compared to understand the feasibility of different reaction pathways.

Molecular Docking Simulations to Understand Chemical Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is most commonly used to predict the interaction between a small molecule ligand and a protein receptor.

If this compound were being investigated as a potential biologically active agent, molecular docking simulations could be used to predict how it might bind to a specific enzyme or receptor. nih.gov The simulation would place the molecule in the binding site of the target protein and score the different poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. The results would provide a hypothesis for the molecule's mechanism of action at a molecular level. For example, docking studies on flavonoids against the SARS-CoV-2 main protease have provided insights into their potential inhibitory activity. nih.gov

Table 2: Illustrative Molecular Docking Results for this compound against a Hypothetical Kinase

| Parameter | Value | Interpretation |

| Binding Affinity (ΔG) | -8.5 kcal/mol | A strong predicted binding affinity to the target. |

| Inhibition Constant (Ki) | 85 nM | A low predicted inhibition constant suggests potent inhibition. |

| Key Interactions | Hydrogen bond with ASP145, Pi-Pi stacking with PHE80 | Specific amino acid residues predicted to be crucial for binding. |

Note: This table presents hypothetical data to illustrate the output of a molecular docking simulation.

In Silico Structure-Activity Relationship (SAR) Studies

In silico Structure-Activity Relationship (SAR) studies use computational methods to correlate the chemical structure of a series of compounds with their biological activity. nih.gov By systematically modifying the structure of a lead compound like this compound and calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), a quantitative structure-activity relationship (QSAR) model can be developed.

This model can then be used to predict the activity of new, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing. For this compound, an in silico SAR study might involve creating a virtual library of derivatives with different substituents on the aromatic rings and then using a QSAR model to predict their biological activity against a particular target.

To provide a comprehensive and accurate article that adheres to the user's detailed outline, further research published in peer-reviewed journals focusing on the future prospects and innovative applications of this compound would be necessary.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(benzyloxy)-5-fluorobenzaldehyde, and how can reaction efficiency be optimized?

- Methodology :

- Benzyl Protection : Start with 5-fluorosalicylaldehyde. Protect the hydroxyl group using benzyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 60–80°C .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor by TLC (Rf ~0.4 in 3:1 hexane:EtOAc).

- Optimization : Adjust stoichiometry (1.2–1.5 eq benzyl bromide) and reaction time (12–24 hrs). Microwave-assisted synthesis may reduce time to 2–4 hrs .

Q. How should researchers characterize this compound using spectroscopic techniques?

- Analytical Workflow :

- NMR :

- ¹H NMR : Expect signals at δ 10.2–10.4 ppm (aldehyde proton), δ 7.4–7.6 ppm (benzyl aromatic protons), and δ 6.8–7.2 ppm (fluorobenzene protons). Coupling constants (J) for fluorine-adjacent protons (~8–12 Hz) confirm substitution .

- ¹³C NMR : Aldehyde carbon at ~190–192 ppm; benzyloxy C-O at ~70 ppm.

- IR : Strong C=O stretch at ~1680–1700 cm⁻¹; benzyl C-O-C at ~1250 cm⁻¹ .

- MS : ESI-MS ([M+H]⁺ expected m/z ~244.1).

Q. What safety protocols are critical when handling this compound in the lab?

- Safety Measures :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to moisture to prevent aldehyde oxidation .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste. Avoid water flushing .

Advanced Research Questions

Q. How can researchers resolve contradictory data in the reactivity of this compound during cross-coupling reactions?

- Troubleshooting Strategy :

- Reaction Medium : Test solvent polarity (e.g., THF vs. DMF) to optimize Suzuki-Miyaura coupling yields. Polar solvents may stabilize Pd(0) intermediates .

- Catalyst Screening : Compare Pd(PPh₃)₄ vs. PdCl₂(dppf). Fluorine’s electron-withdrawing effect may require higher catalyst loading (5–10 mol%) .

- Byproduct Analysis : Use LC-MS to identify undesired debenzylation or aldol condensation products. Add radical scavengers (e.g., BHT) if free radicals are suspected .

Q. What strategies are effective for analyzing the stability of this compound under varying pH and temperature conditions?

- Stability Study Design :

- Accelerated Degradation : Incubate samples at 40°C, 75% RH, and pH 3–8. Monitor aldehyde decomposition via HPLC (C18 column, acetonitrile/water mobile phase) .

- Kinetic Analysis : Calculate degradation rate constants (k) using first-order models. Fluorine’s inductive effect may enhance stability in acidic conditions but reduce it in basic media .

Q. How can computational methods predict the regioselectivity of this compound in electrophilic substitution reactions?

- Computational Workflow :

- DFT Calculations : Use Gaussian or ORCA to model Fukui indices (nucleophilic/electrophilic attack) at C3 vs. C4 positions. Fluorine’s meta-directing effect may dominate over benzyloxy’s para-directing influence .

- MD Simulations : Simulate solvent effects (e.g., DCM vs. MeOH) on transition states. Polar solvents may stabilize charge-separated intermediates .

Q. What advanced techniques are recommended for detecting trace impurities in this compound?

- Impurity Profiling :

- GC-MS Headspace Analysis : Identify volatile byproducts (e.g., benzyl alcohol from hydrolysis) with a DB-5MS column .

- ICP-MS : Check for residual Pd or other metals from synthesis (detection limit <1 ppm) .

- Chiral HPLC : Resolve enantiomeric impurities if asymmetric synthesis is attempted .

Methodological Notes

- Data Validation : Cross-reference NMR shifts with structurally similar compounds (e.g., 2-fluoro-4-methoxybenzaldehyde ).

- Contradiction Management : Replicate experiments under inert atmospheres if oxidation discrepancies arise .

- Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products